3-Aminocarbonyl-1-Boc-pyrrolidine
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Overview
Description
. This compound is primarily used for research and development purposes in various scientific fields.
Preparation Methods
3-Aminocarbonyl-1-Boc-pyrrolidine can be synthesized by reacting pyrrolidine with Boc-acid chloride . The reaction is typically carried out at room temperature, followed by extraction and purification steps to obtain the final product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Aminocarbonyl-1-Boc-pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Aminocarbonyl-1-Boc-pyrrolidine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: Researchers use it to develop potential therapeutic agents.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
Comparison with Similar Compounds
3-Aminocarbonyl-1-Boc-pyrrolidine can be compared with other similar compounds, such as:
1-Boc-3-aminopyrrolidine: This compound has a similar structure but lacks the carbamoyl group.
tert-Butyl 3-carbamoylpyrrolidine-1-carboxylate: Another synonym for this compound.
1-Boc-pyrrolidine-3-carboxamide: Another synonym for this compound
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 3-carbamoylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-5-4-7(6-12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDGOVOBEZPXMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404372 |
Source
|
Record name | 3-Aminocarbonyl-1-Boc-pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122684-34-8 |
Source
|
Record name | 3-Aminocarbonyl-1-Boc-pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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